![molecular formula C14H14FNO B1357537 4-(3,4-Dimethylphenoxy)-3-fluoroaniline CAS No. 937597-99-4](/img/structure/B1357537.png)
4-(3,4-Dimethylphenoxy)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylphenoxy)-3-fluoroaniline (DMPF) is a compound that has been studied for its potential applications in various scientific fields. It has been found to possess various biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Nonlinear Optical Materials
4-(3,4-Dimethylphenoxy)-3-fluoroaniline and its derivatives have been investigated for their potential in nonlinear optical (NLO) materials. Research by Boese et al. (2002) focused on the crystal structures of compounds related to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, emphasizing their application in octupolar NLO materials. These structures are notable for their C–H...F and C–H...π hydrogen bonds and the presence of dimeric Piedfort Units (PU), forming elaborate two-dimensional networks. This study's findings contribute to understanding the noncentrosymmetric nature of such compounds, essential for NLO applications (Boese et al., 2002).
Potential Pesticides
Compounds similar to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline have been characterized as potential pesticides. Olszewska et al. (2011) conducted X-ray powder diffraction studies on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, revealing important structural insights for their use as pesticides. These findings open avenues for developing new pesticide formulations using derivatives of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline (Olszewska et al., 2011).
Synthesis of Aryl- and Alkylanilines
The compound's derivatives play a crucial role in synthesizing aryl- and alkylanilines. Research by Fagnoni et al. (1999) demonstrated that irradiation of haloanilines, similar in structure to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, leads to heterolytic dehalogenation, forming various aniline derivatives. These findings are significant for developing new synthetic pathways in organic chemistry (Fagnoni et al., 1999).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline have been used as fluorogenic labeling reagents. Gatti et al. (1997) explored the use of such compounds in HPLC-fluorescence determination of chlorophenols in pharmaceuticals. This application is crucial for developing sensitive and selective analytical methods for pharmaceutical analysis (Gatti et al., 1997).
Fluorescent Molecular Probes
4-(3,4-Dimethylphenoxy)-3-fluoroaniline derivatives have been studied for their use as fluorescent molecular probes. Diwu et al. (1997) synthesized compounds exhibiting strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological and environmental applications (Diwu et al., 1997).
Mechanism of Action
Target of Action
The primary target of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is the KCNQ family of potassium ion channels . These channels play a crucial role in the repolarization of action potentials .
Mode of Action
The compound interacts with its targets by enhancing the function of mutated KCNQ to restore normal action potentials . It targets site E160 on KCNQ, a known binding site for PIP2 and ATP .
Biochemical Pathways
The affected pathway is the action potential pathway in the heart. The KCNQ ion channels control the repolarization of action potentials, and mutations can lead to changes in action potential duration . By enhancing the function of mutated KCNQ, the compound helps restore normal action potentials .
Result of Action
The result of the compound’s action is the restoration of normal action potentials in the heart. This can potentially lessen the QT interval in conditions like Long QT Syndrome (LQTS), which occurs when potassium channels involved in the ventricular action potential are slower at repolarizing .
properties
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJJWPKIIZNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261626 |
Source
|
Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937597-99-4 |
Source
|
Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937597-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.